![molecular formula C12H17NO5 B2391078 Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate CAS No. 889089-00-3](/img/structure/B2391078.png)
Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, or EtBuOCAF, is a versatile chemical compound that has found a variety of applications in the scientific research community. It is a colorless solid that is soluble in organic solvents, making it an ideal starting material for a variety of synthetic reactions. This compound is also known as tert-butyl 3-amino-2-oxo-furan-2-carboxylate and is often used as a reagent for the synthesis of heterocyclic compounds. Additionally, EtBuOCAF has been used in the development of drugs and other bioactive molecules.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers use it to create derivatives with potential pharmaceutical applications. For instance:
- Antibacterial Agents : By modifying the furan ring or the amino group, scientists can design novel antibacterial compounds. These derivatives may combat bacterial infections more effectively than existing drugs .
- Anticancer Agents : The furan scaffold can be further functionalized to develop potential anticancer agents. Researchers explore its cytotoxicity and tumor cell selectivity .
Peptide Synthesis and Amino Acid Protection
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate provides a Boc-protected amino acid building block. Applications include:
- Amino Acid Ionic Liquids : Boc-protected amino acids contribute to the preparation of room-temperature ionic liquids. These versatile solvents find applications in organic synthesis and catalysis .
Mechanism of Action
Target of Action
Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, also known as ETHYL 3-(TERT-BUTOXYCARBONYLAMINO)FURAN-2-CARBOXYLATE, is a complex organic compoundCompounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis to protect amines from unwanted reactions . This suggests that the compound may interact with its targets by releasing the protected amine group under certain conditions, which then participates in further reactions.
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it’s plausible that it may be involved in peptide synthesis pathways .
Result of Action
Based on its structure, it’s plausible that it may participate in the formation of peptides or other complex organic molecules .
Action Environment
The action of Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity and stability
properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-5-16-10(14)9-8(6-7-17-9)13-11(15)18-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHYRFAVOKTQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.